molecular formula C9H10Cl3N3O B586584 Guanfacine-13C, 15N3 Hydrochloride CAS No. 1261393-21-8

Guanfacine-13C, 15N3 Hydrochloride

Cat. No.: B586584
CAS No.: 1261393-21-8
M. Wt: 286.521
InChI Key: DGFYECXYGUIODH-SAKMQVQBSA-N
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Description

Guanfacine-13C, 15N3 Hydrochloride is a labeled analogue of Guanfacine Hydrochloride, a centrally acting α-adrenoceptor agonist. This compound is primarily used as an internal standard for the quantification of guanfacine in various analytical applications, such as mass spectrometry. Guanfacine itself is known for its use in treating hypertension and attention deficit hyperactivity disorder (ADHD) due to its ability to bind to adrenergic receptors in the central nervous system .

Preparation Methods

The synthesis of Guanfacine-13C, 15N3 Hydrochloride involves the incorporation of isotopically labeled carbon (13C) and nitrogen (15N) atoms into the guanfacine molecule. The general synthetic route includes the following steps:

Chemical Reactions Analysis

Guanfacine-13C, 15N3 Hydrochloride undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form various oxidation products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: Substitution reactions, particularly nucleophilic substitution, can occur at the chloro groups on the benzene ring.

    Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. .

Scientific Research Applications

Guanfacine-13C, 15N3 Hydrochloride has a wide range of scientific research applications:

Mechanism of Action

Guanfacine-13C, 15N3 Hydrochloride, like guanfacine, acts as an agonist at α2A adrenergic receptors. This action reduces the effects of the sympathetic nervous system on the heart and circulatory system, leading to a decrease in blood pressure. In the treatment of ADHD, guanfacine stimulates postsynaptic α2A adrenergic receptors, inhibiting the production of cyclic AMP (cAMP) and closing hyperpolarization-activated cyclic nucleotide-gated (HCN) channels. This enhances the effectiveness of the signal of pyramidal neurons in the prefrontal cortex, improving working memory and attention .

Comparison with Similar Compounds

Guanfacine-13C, 15N3 Hydrochloride is unique due to its isotopic labeling, which makes it particularly useful as an internal standard in analytical applications. Similar compounds include:

    Guanfacine Hydrochloride: The non-labeled version of the compound, used for similar therapeutic purposes.

    Clonidine: Another α2 adrenergic receptor agonist used to treat hypertension and ADHD.

    Methyldopa: An α2 adrenergic receptor agonist used primarily for hypertension.

    Dexmedetomidine: An α2 adrenergic receptor agonist used as a sedative and analgesic .

These compounds share similar mechanisms of action but differ in their specific applications, pharmacokinetics, and side effect profiles.

Properties

CAS No.

1261393-21-8

Molecular Formula

C9H10Cl3N3O

Molecular Weight

286.521

IUPAC Name

N-[bis(azanyl)methylidene]-2-(2,6-dichlorophenyl)acetamide;hydrochloride

InChI

InChI=1S/C9H9Cl2N3O.ClH/c10-6-2-1-3-7(11)5(6)4-8(15)14-9(12)13;/h1-3H,4H2,(H4,12,13,14,15);1H/i9+1,12+1,13+1,14+1;

InChI Key

DGFYECXYGUIODH-SAKMQVQBSA-N

SMILES

C1=CC(=C(C(=C1)Cl)CC(=O)N=C(N)N)Cl.Cl

Synonyms

N-(Aminoiminomethyl-13C, 15N3)-2,6-dichlorobenzeneacetamide Hydrochloride;  N-Amidino-13C, 15N3-2-(2,6-dichlorophenyl)acetamide Hydrochloride;  BS 100-141-13C, 15N3;  [(2,6-Dichlorophenyl)acetyl]guanidine-13C, 15N3 Hydrochloride;  Guanfascine-13C, 15N3

Origin of Product

United States

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